![molecular formula C12H9BrFNO B2808769 5-Bromo-2-(4-fluoro-benzyloxy)-pyridine CAS No. 936343-08-7](/img/structure/B2808769.png)
5-Bromo-2-(4-fluoro-benzyloxy)-pyridine
Overview
Description
5-Bromo-2-(4-fluoro-benzyloxy)-pyridine, commonly referred to as 5-BFBP, is an important organic compound that is used in a wide variety of scientific research applications. It is a highly versatile molecule that has been used in the synthesis of various compounds, in biochemical and physiological studies, as well as in laboratory experiments.
Scientific Research Applications
Synthesis and Pharmaceutical Applications
5-Bromo-2-(4-fluoro-benzyloxy)-pyridine has been utilized in the synthesis of biologically active compounds and agrochemical products. For example, Verdelet et al. (2011) developed an efficient synthesis of 3-benzyloxy-4-bromo and 3-benzyloxy-5-bromopicolinate esters, which are functionalizable pyridines used as building blocks for several biologically active compounds (Verdelet et al., 2011).
Spectroscopic and Optical Studies
In spectroscopic and optical research, 5-Bromo-2-(trifluoromethyl)pyridine, a related compound, has been characterized using various techniques including Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Vural and Kara (2017) investigated its structure and properties, contributing to the understanding of similar compounds (Vural & Kara, 2017).
Role in Inhibiting Enzymes
5-Bromo-2,4-bis(benzyloxy)pyrimidine, a structurally similar compound, has been studied for its potential to inhibit enzymes such as dihydrouracil dehydrogenase and uridine phosphorylase. Goudgaon et al. (1993) explored its use in inhibiting these enzymes, showcasing its potential in medical research (Goudgaon et al., 1993).
Advanced Material Synthesis
5-Bromo-2-(4-fluoro-benzyloxy)-pyridine is also relevant in the synthesis of advanced materials. Steciuk et al. (2015) synthesized pyridoxaboroles - heterocyclic systems combining pyridine and oxaborole rings, which are important in material science (Steciuk et al., 2015).
Biological Activities and Quantum Mechanical Investigations
Ahmad et al. (2017) conducted a study involving the synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reaction. They also explored the biological activities and quantum mechanical properties of these derivatives (Ahmad et al., 2017).
properties
IUPAC Name |
5-bromo-2-[(4-fluorophenyl)methoxy]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFNO/c13-10-3-6-12(15-7-10)16-8-9-1-4-11(14)5-2-9/h1-7H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVICWRMFEKHJCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=NC=C(C=C2)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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